

Spectrophotometric Analysis of Acid Red 35: A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric analysis of **Acid Red 35**, a synthetic azo dye. The document details the core principles of its quantification, experimental protocols for its analysis and degradation, and a summary of key data. This guide is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who work with or encounter this compound.

Core Principles of Spectrophotometric Analysis

Spectrophotometry is a widely used analytical technique for the quantitative determination of colored compounds like **Acid Red 35**. The fundamental principle behind this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution.

The analysis of **Acid Red 35** by UV-Vis spectrophotometry relies on its ability to absorb light in the visible region of the electromagnetic spectrum. The characteristic red color of the dye is due to its strong absorption of light at a specific wavelength, known as the maximum absorbance wavelength (λ max). By measuring the absorbance at this wavelength, the concentration of **Acid Red 35** in a solution can be accurately determined.

Chemical and Physical Properties of Acid Red 35



Property	Value
Chemical Formula	C19H15N3Na2O8S2[1]
Molecular Weight	523.45 g/mol [1]
C.I. Name	Acid Red 35[1]
CAS Number	6441-93-6[1]
Appearance	Dark red powder[1]
Solubility	Soluble in water

Experimental Protocols

This section outlines the detailed methodologies for the spectrophotometric analysis and a representative photocatalytic degradation of **Acid Red 35**.

Spectrophotometric Quantification of Acid Red 35

This protocol describes the steps to determine the concentration of **Acid Red 35** in an aqueous solution using a UV-Vis spectrophotometer.

Materials and Reagents:

- Acid Red 35 powder
- Distilled or deionized water
- Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)
- Pipettes
- UV-Vis spectrophotometer
- Quartz cuvettes

Procedure:

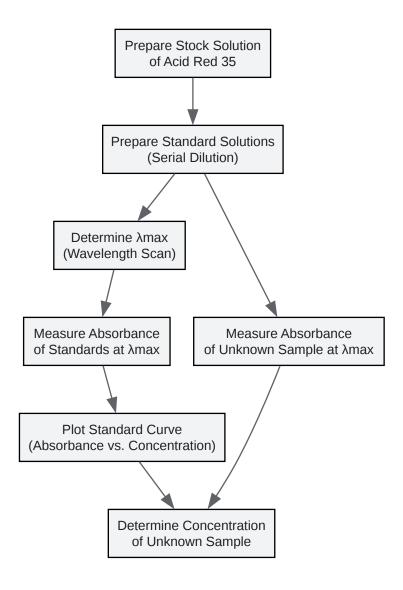


- Preparation of Stock Solution (e.g., 100 mg/L):
 - Accurately weigh 10 mg of Acid Red 35 powder.
 - Dissolve the powder in a small amount of distilled water in a beaker.
 - Transfer the solution quantitatively to a 100 mL volumetric flask.
 - Make up the volume to the mark with distilled water and mix thoroughly.
- Preparation of Standard Solutions:
 - Prepare a series of standard solutions of lower concentrations (e.g., 5, 10, 15, 20, 25 mg/L) by diluting the stock solution using volumetric flasks and pipettes.
- Determination of Maximum Absorbance (λmax):
 - Take one of the standard solutions (e.g., 15 mg/L) and scan its absorbance across the visible spectrum (typically 400-700 nm) using the spectrophotometer.
 - The wavelength at which the highest absorbance is recorded is the λmax. For Acid Red
 35, this is typically around 510-512 nm.
- Generation of a Standard Curve:
 - Set the spectrophotometer to the determined λmax.
 - Measure the absorbance of each standard solution, using distilled water as a blank.
 - Plot a graph of absorbance versus concentration. This should yield a linear relationship as described by the Beer-Lambert Law.
- Measurement of Unknown Sample:
 - Measure the absorbance of the unknown sample solution at the λ max.
 - Determine the concentration of Acid Red 35 in the unknown sample by interpolating its absorbance value on the standard curve or by using the equation of the line obtained from



the linear regression of the standard curve.

Experimental Workflow for Spectrophotometric Quantification



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Caption: Workflow for the quantitative analysis of Acid Red 35.

Photocatalytic Degradation of Acid Red 35 using TiO₂

This protocol provides a general method for studying the degradation of **Acid Red 35** using titanium dioxide (TiO₂) as a photocatalyst under UV irradiation.

Materials and Reagents:



- · Acid Red 35 solution of known concentration
- Titanium dioxide (TiO₂) nanopowder (e.g., Degussa P25)
- UV lamp (e.g., mercury vapor lamp)
- Magnetic stirrer and stir bars
- · Beakers or photoreactor vessel
- Syringes and syringe filters (0.45 µm)
- UV-Vis spectrophotometer

Procedure:

- Experimental Setup:
 - Place a known volume and concentration of Acid Red 35 solution into a beaker or photoreactor.
 - Add a specific amount of TiO₂ catalyst (e.g., 0.1 g/L to 1 g/L).
 - Place the vessel on a magnetic stirrer to ensure the catalyst remains suspended.
 - Position the UV lamp at a fixed distance from the solution.
- Photocatalytic Reaction:
 - Before turning on the UV lamp, stir the solution in the dark for a period (e.g., 30 minutes)
 to establish adsorption-desorption equilibrium.
 - Turn on the UV lamp to initiate the photocatalytic reaction.
- Sample Collection and Analysis:
 - At regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes), withdraw a small aliquot of the solution using a syringe.



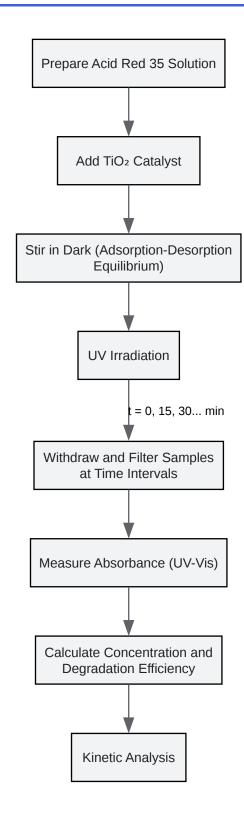




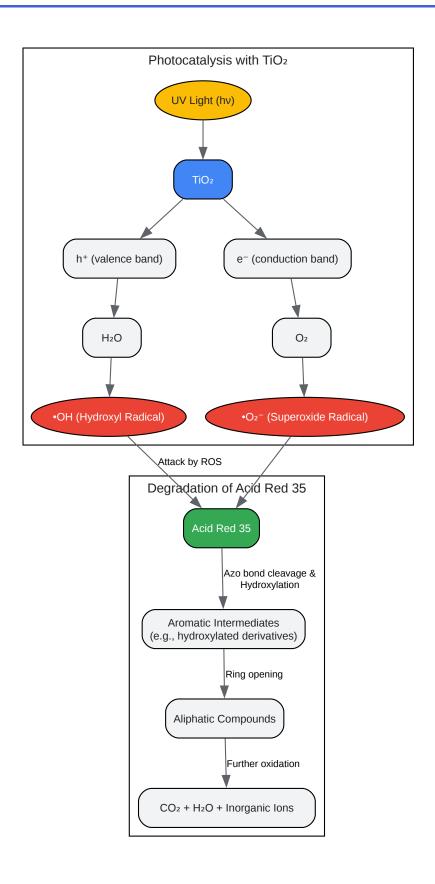
- Immediately filter the sample through a 0.45 μm syringe filter to remove the TiO₂ particles.
- Measure the absorbance of the filtered sample at the λmax of Acid Red 35 using a UV-Vis spectrophotometer.
- Data Analysis:
 - Calculate the concentration of Acid Red 35 at each time point using the standard curve.
 - Determine the degradation efficiency (%) using the formula: Degradation (%) = $[(C_0 C_t) / C_0] * 100$, where C_0 is the initial concentration and C_t is the concentration at time t.
 - To determine the reaction kinetics, plot In(C₀/C_t) versus time. A linear plot indicates
 pseudo-first-order kinetics, and the rate constant (k) can be calculated from the slope of
 the line.

Experimental Workflow for Photocatalytic Degradation









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References

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